molecular formula C8H8O4S B076154 Dimethyl thiophene-2,3-dicarboxylate CAS No. 14300-68-6

Dimethyl thiophene-2,3-dicarboxylate

Cat. No. B076154
CAS RN: 14300-68-6
M. Wt: 200.21 g/mol
InChI Key: CGDDISBFSPJVPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl thiophene derivatives involves various methodologies, including the reaction of thiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide to produce tetrasilylthiophene derivatives. This method highlights the modification of thiophene's electronic properties through the addition of dimethylsilyl groups, affecting its structure and electronic features significantly (Kyushin, Matsuura, & Matsumoto, 2006). Furthermore, the synthesis of bithiophenedicarboxylates showcases the structural variety achievable through dimethyl thiophene derivatives, with studies revealing their coplanar structures and electrostatic stabilization (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Molecular Structure Analysis

Single-crystal X-ray structural analysis of dimethyl bithiophene derivatives has shown that these molecules can adopt nearly coplanar structures, indicating the influence of electronic and steric factors on their spatial configuration. This analysis provides insights into the conformational preferences of thiophene rings, significantly impacted by substituents at the dicarboxylate positions (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions and Properties

The chemical reactivity of dimethyl thiophene-2,3-dicarboxylate derivatives is explored through various reactions, including esterification, condensation, and cycloaddition processes. These reactions demonstrate the compound's versatility in forming different chemical structures and its potential in synthesizing novel organic compounds with diverse functionalities (You Yi, 2006).

Physical Properties Analysis

The physical properties of dimethyl thiophene-2,3-dicarboxylate derivatives are influenced by their molecular structure, as observed in their solid-state conformations. The planarity and coplanarity of the thiophene rings, along with the positioning of substituents, significantly affect their crystal packing, melting points, and solubility (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Properties Analysis

The chemical properties of dimethyl thiophene-2,3-dicarboxylate and its derivatives are characterized by their reactivity towards various chemical reagents. Studies involving the functionalization of microporous frameworks with thiophene derivatives underscore their potential in sensing and magnetic applications due to the thiophene group's ability to induce specific chemical interactions and properties (Wang et al., 2016).

Scientific Research Applications

Summary of the Application

Dimethyl thiophene-2,3-dicarboxylate is used as a building block in the synthesis of dithienothiophene (DTT), a molecule that has attracted significant attention due to its potential applicability in organic electronics . This includes applications in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more .

2. Bio-based Polyesters

Summary of the Application

Dimethyl thiophene-2,5-dicarboxylate (DMTD) is used in the synthesis of several thiophene-aromatic polyesters (PETH, PPTH, PBTH, and PHTH), which are synthesized from DMTD and different diols, including ethylene glycol, 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol . These polyesters are seen as potential alternatives for 2,5-furandicarboxylic acid (FDCA) or poly(ethylene 2,5-furandicarboxylate) (PEF) in the development of more ideal bio-based polyesters .

Methods of Application

The chemical structures of the obtained polyesters were confirmed by nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR). Their average molecular weight (Mw) varied from 5.22 × 104 g/mol to 7.94 × 104 g/mol with the molar-mass dispersity of 1.50−2.00 .

Results or Outcomes

The synthesized polyesters PETH, PPTH, and PBTH displayed comparable or even better thermal properties when compared with their FDCA-based analogues. From PETH to PHTH, their Tg varied from 64.6 °C to −1 °C while T5% ranged from 409 °C to 380 °C in a nitrogen atmosphere . PETH showed elongation at break as high as 378%, tensile strength of 67 MPa, and tensile modulus of 1800 MPa . Meanwhile, the CO2 and O2 barrier of PETH was 12.0 and 6.6 folds higher than those of PET, respectively, and similar to those of PEF .

3. Functional Supramolecular Chemistry

Summary of the Application

Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has shown potential applicability in functional supramolecular chemistry . This field involves the creation of complex multi-molecular structures using non-covalent interactions .

4. Organic Dyes

Summary of the Application

Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in organic dyes . Organic dyes are widely used in various industries such as textiles, plastics, food, and more .

5. Chalcogen Bonded Cascades

Summary of the Application

Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in chalcogen bonded cascades . Chalcogen bonding is a type of noncovalent interaction involving a chalcogen atom (such as sulfur) and an electrophile .

6. Fluorescent Probes

Summary of the Application

Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in fluorescent probes . Fluorescent probes are used in various fields such as biology and chemistry for the detection and analysis of various substances .

Future Directions

Thiophene-based molecules, such as Dimethyl thiophene-2,3-dicarboxylate, have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

properties

IUPAC Name

dimethyl thiophene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDISBFSPJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344609
Record name Dimethyl thiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl thiophene-2,3-dicarboxylate

CAS RN

14300-68-6
Record name Dimethyl thiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Baker, JP JOSEPH, RE SCHAUB… - The Journal of …, 1953 - ACS Publications
The syntheses of 5, 6-thia-and 7, 8-thia-4-quinazolone (XLIII and XXXV) should be feasible from thiophene-2, 3-diearboxylic acid (XIV) by Curtius degra-dation of one or the other of the …
Number of citations: 54 pubs.acs.org

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